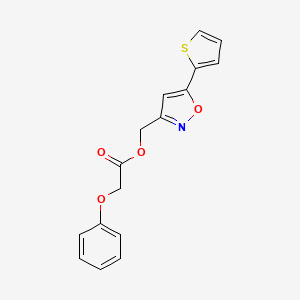![molecular formula C22H18N2O3S B2711565 5-Phenyl-3-thiophen-2-yl-2-o-tolyl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione CAS No. 470694-86-1](/img/structure/B2711565.png)
5-Phenyl-3-thiophen-2-yl-2-o-tolyl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Phenyl-3-thiophen-2-yl-2-o-tolyl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the pyrroloisoxazole family of compounds, which have been shown to exhibit a wide range of biological activities.
Applications De Recherche Scientifique
Electronic and Optical Applications
Electron Transport Layers in Solar Cells : A derivative of the compound, described as a novel alcohol-soluble n-type conjugated polyelectrolyte, has been synthesized and applied as an electron transport layer in inverted polymer solar cells. This application takes advantage of the electron-deficient nature of the diketopyrrolopyrrole (DPP) backbone, which is a part of the compound's structure, to enhance power conversion efficiency in solar cells (Hu et al., 2015).
Optoelectronic Properties : The compound's derivatives show promising optoelectronic properties and high electron mobility, making them suitable for use in organic solar cells (Gupta et al., 2017).
Corrosion Inhibition
- Carbon Steel Corrosion Inhibition : Derivatives of the compound have been found to act as good corrosion inhibitors for carbon steel in acidic environments, displaying high inhibition efficiency and chemisorption on steel surfaces (Zarrouk et al., 2015).
Polymer Synthesis and Properties
Highly Luminescent Polymers : Polymers containing tetraarylated pyrrolo[3,4-c]pyrrole-1,4-dione units, similar in structure to the compound, are synthesized and characterized by strong fluorescence and high quantum yield, suitable for electronic applications (Zhang & Tieke, 2008).
Electrochemical Polymerization : Derivatives of the compound have been synthesized and electrochemically polymerized, with studies on their optical and electronic properties, indicating potential applications in conjugated polymers with low oxidation potential and reversible electrochromic properties (Zhang, Tieke, Forgie, & Skabara, 2009).
Chemiluminescence
- Chemiluminescent Properties : Some derivatives of the compound exhibit chemiluminescent properties and are capable of glowing in specific conditions, making them useful in molecular engineering for applications such as sensors and imaging technologies (Algi, Oztas, Tirkeş, Cihaner, & Algi, 2017).
Organic Electronics
- Phosphorescent Organic Light Emitting Diodes (PhOLEDs) : The electron-accepting nature of thieno[3,4-c]pyrrole-4,6-dione, a core part of the compound's structure, has been used in designing host materials for PhOLEDs, showing high efficiency in red PhOLED devices (Kautny et al., 2017).
Propriétés
IUPAC Name |
2-(2-methylphenyl)-5-phenyl-3-thiophen-2-yl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3S/c1-14-8-5-6-11-16(14)24-19(17-12-7-13-28-17)18-20(27-24)22(26)23(21(18)25)15-9-3-2-4-10-15/h2-13,18-20H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQSLDWANSFMYCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(C3C(O2)C(=O)N(C3=O)C4=CC=CC=C4)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-allyl-4-(1-(2-(2,4-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2711482.png)
![6-Methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxylic acid](/img/structure/B2711483.png)
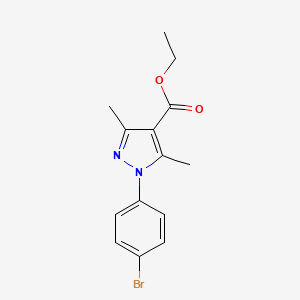

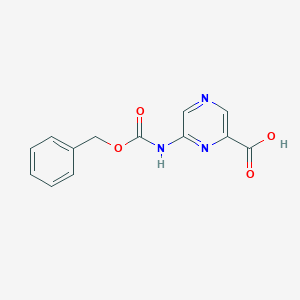
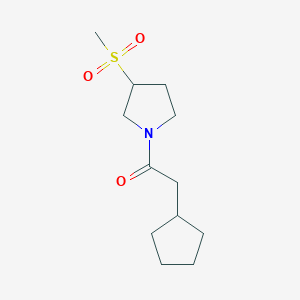
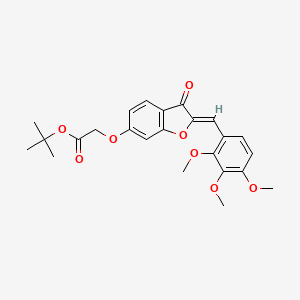
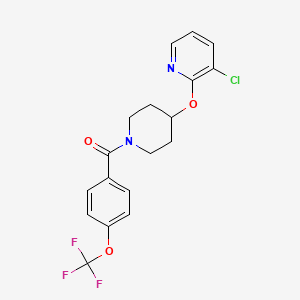
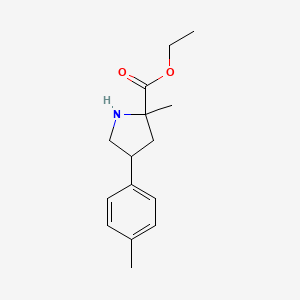
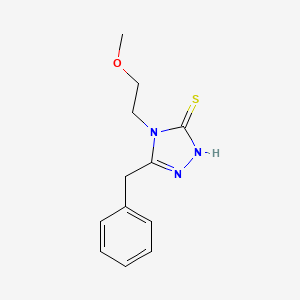


amine](/img/structure/B2711503.png)
